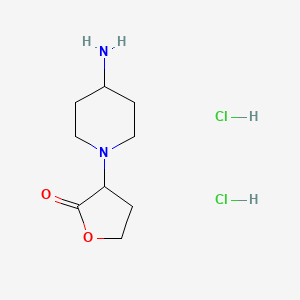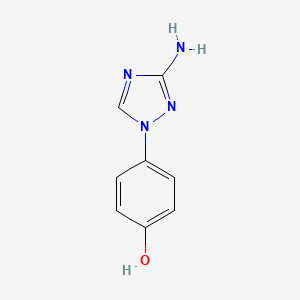
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Vue d'ensemble
Description
Synthesis Analysis
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds derived from 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol have demonstrated notable antimicrobial activities. A study revealed that various derivatives exhibited significant antibacterial activity against gram-positive and gram-negative bacteria, and antifungal activity against fungi. These compounds were particularly effective against S. aureus, E.coli, and A. niger (Hussain, Sharma, & Amir, 2008). Another research synthesized novel derivatives showing significant antibacterial activity against various bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, and elucidated their structures through IR, 1H NMR, mass spectral data, and elemental analysis (Shaikh, Jadhav, Kale, Chate, Nagargoje, & Gill, 2014).
Luminescent Properties
A set of compounds based on 4-amino-4H-1,2,4-triazole displayed luminescent properties influenced by the position of the hydroxyl group. These compounds were structurally characterized, revealing significant hydrogen bonds and C–H⋯π interactions, with variations in luminescent peaks due to hydroxylic steric effects (Xi, Chen, Wu, Xue, Sun, Chen, Liu, Wang, & Tang, 2021).
Enzyme Inhibition
Research on Schiff’s base derivatives involving 4-amino-4H-1,2,4-triazole focused on their inhibitory effects on tyrosinase activities. The study not only synthesized these compounds but also evaluated their effects, determining the inhibition mechanisms and interactions with tyrosinase, providing insight into the development of antityrosinase agents (Yu, Jia, Wang, Zheng, Cui, Fang, Zhang, & Chen, 2015).
Computational and Theoretical Studies
Several studies emphasized computational analyses to understand the molecular structures, spectroscopic properties, and biological activities of triazole Schiff bases and their metal chelates. They involved extensive computational studies, including density functional theory (DFT) calculations and molecular docking, to predict the biological activity and understand the molecular interactions (Sumrra, Zafar, Asghar, Mushtaq, Raza, Nazar, Nadeem, Imran, & Mumtaz, 2021).
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to have a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have also been used as starting materials for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
It’s worth noting that the 1,2,4-triazole moiety is a crucial component in many bioactive compounds and drugs, suggesting that it may interact with biological targets in a significant way .
Biochemical Pathways
Compounds with similar structures have been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Result of Action
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction between this compound and aromatase involves hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity . Additionally, this compound has been found to interact with various proteins and other biomolecules, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, the binding of this compound to aromatase results in the inhibition of estrogen biosynthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been shown to exhibit stability and maintain its biochemical activity. It is also subject to degradation, which can affect its long-term efficacy. In in vitro studies, this compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . In in vivo studies, the compound’s stability and degradation profile have been found to influence its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular function . Threshold effects have also been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as hydroxylation and conjugation, which influence its pharmacokinetics and pharmacodynamics . These metabolic pathways can affect the compound’s bioavailability, distribution, and elimination, ultimately impacting its therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential . Additionally, the compound’s physicochemical properties, such as solubility and lipophilicity, play a crucial role in its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications, such as phosphorylation and glycosylation, influence the compound’s localization and activity . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic applications.
Propriétés
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8-10-5-12(11-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUODDKBQSKXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461708-48-4 | |
| Record name | 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)

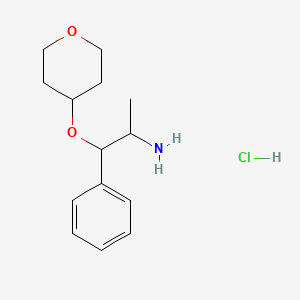

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)
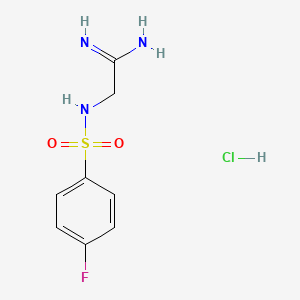

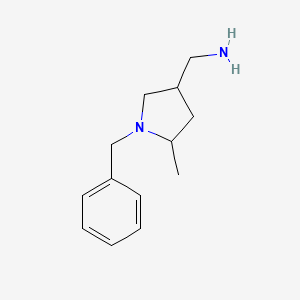
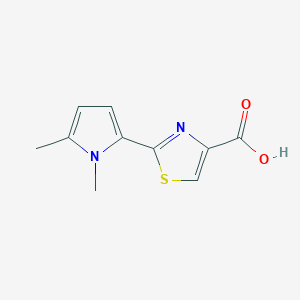
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
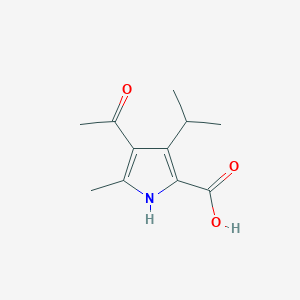
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)
